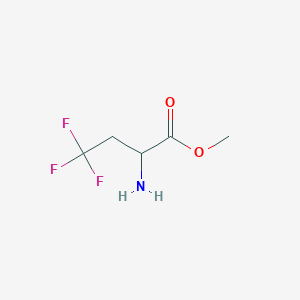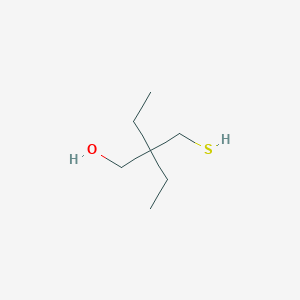![molecular formula C13H22N2 B13286090 (2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13286090.png)
(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C13H22N2 It consists of a pyridine ring attached to an ethylamine chain, which is further substituted with an ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2-ethylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbutyl group can be replaced by other substituents using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Piperidine derivatives
Substitution: Various substituted amines depending on the halide used
Scientific Research Applications
(2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
2-Ethylbutylamine: A simpler amine with a similar ethylbutyl group but lacking the pyridine ring.
Uniqueness
(2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of both the pyridine ring and the ethylbutyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-ethyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-12(4-2)11-14-10-8-13-7-5-6-9-15-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3 |
InChI Key |
LPJLVIFWRWMWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)
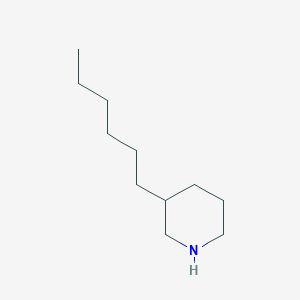
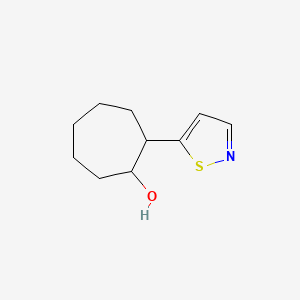
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)
![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
amine](/img/structure/B13286049.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13286052.png)
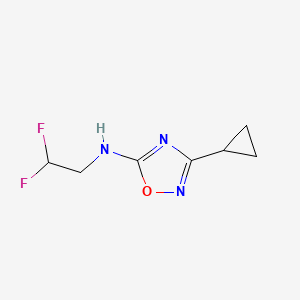
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)


